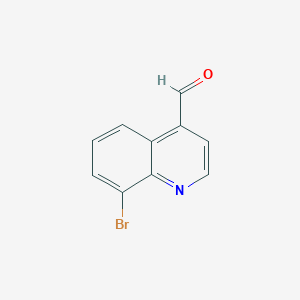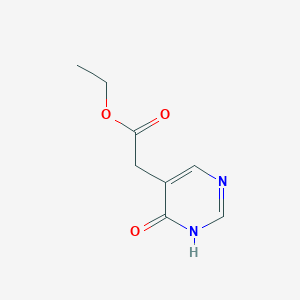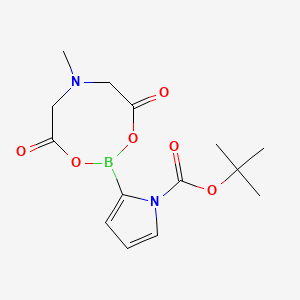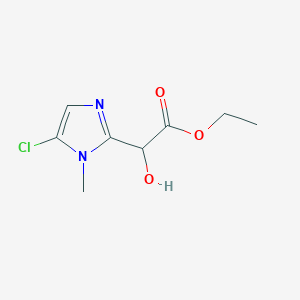
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate
Descripción general
Descripción
The compound “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate” is a derivative of imidazole, which is a heterocyclic compound . Imidazole derivatives have been widely used in various industries and have shown potential in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure would depend on the positions of the ethyl, hydroxyacetate, and chloro groups on the imidazole ring.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds and Biological Activity
Research has demonstrated the utility of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate in the synthesis of new chemical entities. For example, its derivatives have been involved in creating novel 1,3,4-oxadiazole compounds, which have been evaluated for their antibacterial activity against common bacteria, showcasing promising results compared to standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019). Similarly, its involvement in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate derivatives illustrates its role in accessing new libraries of pyrrole systems, which are crucial scaffolds in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Antitumor and Molecular Modeling
The compound has also found applications in antitumor research, where derivatives have shown significant cytotoxic activity against various cancer cell lines. This is further supported by molecular modeling and quantitative structure–activity relationship (QSAR) studies, which help understand the molecular basis of their activities (Tomorowicz et al., 2020).
Antimicrobial Activity
Further studies have synthesized and characterized 1H-benzimidazole derivatives bearing the 1,3,4-oxadiazole moiety, which were evaluated for their antimicrobial activity. These studies indicate that certain synthesized compounds have potent activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Salahuddin et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4,6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODVFXYWSIDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(N1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
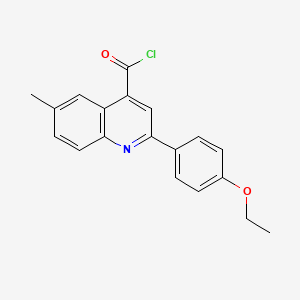
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
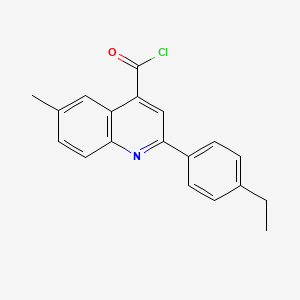
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
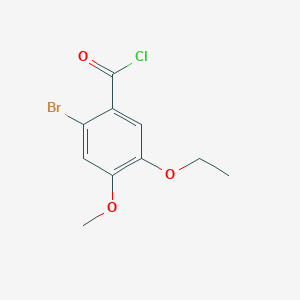
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
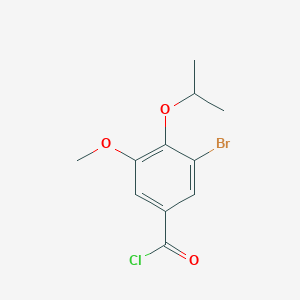
![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)
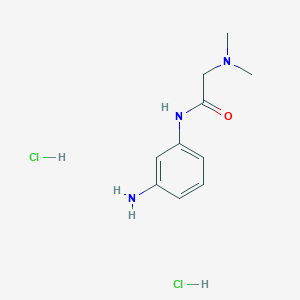
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)
